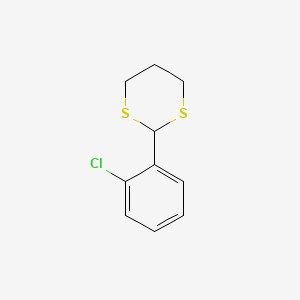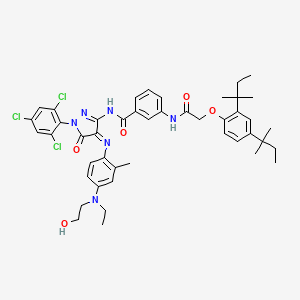
Ethynylfluorosilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethynyl(fluoro)silane is an organosilicon compound characterized by the presence of an ethynyl group (C≡C) and a fluorine atom attached to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethynyl(fluoro)silane can be synthesized through several methods. One common approach involves the reaction of trimethylchlorosilane with acetylene in the presence of a catalyst. This method typically requires anhydrous conditions and an inert atmosphere to prevent unwanted side reactions. Another method involves the reaction of fluorinated organosilicon compounds with acetylene or other alkynes under controlled conditions .
Industrial Production Methods: Industrial production of ethynyl(fluoro)silane often involves large-scale reactions using specialized equipment to ensure safety and efficiency. The process may include steps such as purification and distillation to obtain high-purity products. The choice of raw materials, reaction conditions, and catalysts can significantly impact the yield and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Ethynyl(fluoro)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert ethynyl(fluoro)silane to other organosilicon compounds with different functional groups.
Substitution: The ethynyl and fluoro groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenated hydrocarbons and organometallic reagents are commonly employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while reduction can produce various organosilicon compounds with different functional groups .
Applications De Recherche Scientifique
Ethynyl(fluoro)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce ethynyl and fluoro groups into target molecules.
Biology: The compound’s unique properties make it useful in the development of bioactive molecules and pharmaceuticals.
Medicine: Ethynyl(fluoro)silane derivatives are explored for their potential therapeutic applications, including antiviral and anticancer activities.
Industry: In industrial applications, ethynyl(fluoro)silane is used in the production of advanced materials, coatings, and adhesives due to its chemical stability and reactivity
Mécanisme D'action
The mechanism by which ethynyl(fluoro)silane exerts its effects involves interactions with molecular targets and pathways. The ethynyl group can participate in various chemical reactions, while the fluoro group enhances the compound’s stability and reactivity. These interactions can lead to the formation of stable intermediates and products, which are crucial for the compound’s applications in synthesis and materials science .
Comparaison Avec Des Composés Similaires
Ethynyltrimethylsilane: Similar in structure but lacks the fluoro group, making it less reactive in certain applications.
Fluorotrimethylsilane: Contains a fluoro group but lacks the ethynyl group, resulting in different reactivity and applications.
Trimethylsilylacetylene: Similar to ethynyl(fluoro)silane but without the fluoro group, affecting its chemical properties and uses.
Uniqueness: Ethynyl(fluoro)silane’s combination of ethynyl and fluoro groups imparts unique reactivity and stability, making it a valuable compound in various fields. Its ability to undergo diverse chemical reactions and form stable products sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C2HFSi |
|---|---|
Poids moléculaire |
72.11 g/mol |
InChI |
InChI=1S/C2HFSi/c1-2-4-3/h1H |
Clé InChI |
GMUURXBNLNJECD-UHFFFAOYSA-N |
SMILES canonique |
C#C[Si]F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


silane](/img/structure/B14469852.png)
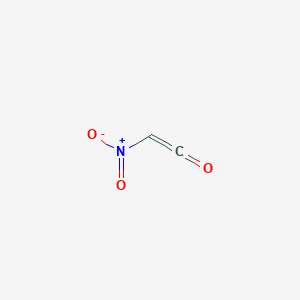
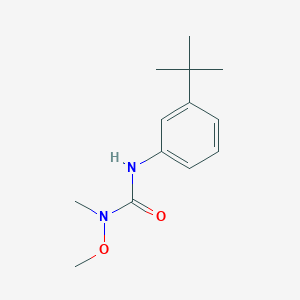
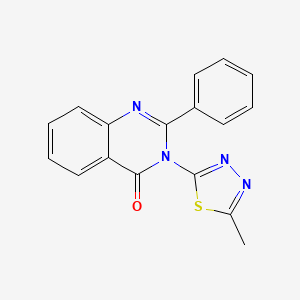
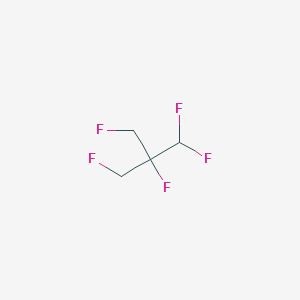
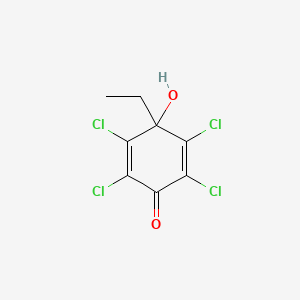
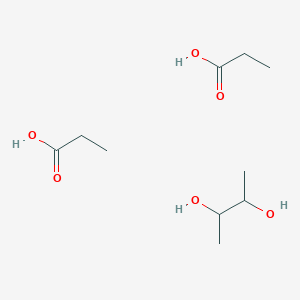
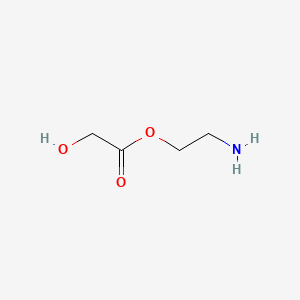
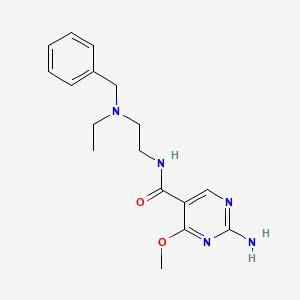
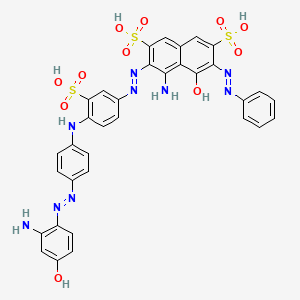
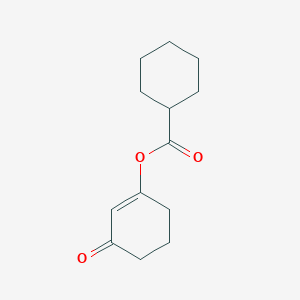
![Benzoic acid, 3,3'-[(1,4-dioxo-2-butene-1,4-diyl)bis(imino-4,1-phenyleneazo)]bis[6-hydroxy-, disodium salt](/img/structure/B14469910.png)
